molecular formula C17H26N4O5S B3016104 4-((4-(2-amino-2-oxoethoxy)phenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide CAS No. 2034284-03-0

4-((4-(2-amino-2-oxoethoxy)phenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide

Cat. No.: B3016104
CAS No.: 2034284-03-0
M. Wt: 398.48
InChI Key: VRUQMJWWPUCUQV-UHFFFAOYSA-N
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Description

This compound features a piperidine-1-carboxamide core substituted with a methyl group linked to a sulfonamido-phenyl moiety. While specific pharmacological data for this compound are unavailable in the provided evidence, its structural features suggest applications in targeting enzymes or receptors sensitive to sulfonamides, such as carbonic anhydrases or viral proteases .

Properties

IUPAC Name

4-[[[4-(2-amino-2-oxoethoxy)phenyl]sulfonylamino]methyl]-N,N-dimethylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O5S/c1-20(2)17(23)21-9-7-13(8-10-21)11-19-27(24,25)15-5-3-14(4-6-15)26-12-16(18)22/h3-6,13,19H,7-12H2,1-2H3,(H2,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRUQMJWWPUCUQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=C(C=C2)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((4-(2-amino-2-oxoethoxy)phenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article aims to summarize the biological activity of this compound based on available literature, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C18H26N4O4S\text{C}_{18}\text{H}_{26}\text{N}_{4}\text{O}_{4}\text{S}

Key Features:

  • Molecular Weight: 378.49 g/mol
  • Functional Groups: Sulfonamide, amide, and piperidine moieties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of sulfonamide and piperidine derivatives. Specific synthetic routes may vary, but generally include the following steps:

  • Formation of the Sulfonamide: Reaction of a suitable amine with a sulfonyl chloride.
  • Piperidine Derivative Synthesis: Alkylation of piperidine with appropriate carboxylic acid derivatives.
  • Final Coupling Reaction: Combining the sulfonamide and piperidine components to yield the target compound.

1. Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, compounds with sulfonamide groups have shown efficacy against various cancer cell lines, including leukemia and breast cancer cells.

Case Study:
In vitro assays demonstrated that related sulfonamide compounds inhibited cell proliferation in CCRF-CEM leukemia cells, with IC50 values indicating effective cytotoxicity at micromolar concentrations .

The proposed mechanism for the anticancer activity involves:

  • Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in cancer cell metabolism.
  • Induction of Apoptosis: Activation of apoptotic pathways leading to programmed cell death in malignant cells.

3. Antimicrobial Activity

Sulfonamide derivatives are well-known for their antimicrobial properties. The target compound may exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Research Findings:
Studies have shown that similar compounds demonstrate bacteriostatic effects by inhibiting folate synthesis in bacteria, which is crucial for DNA synthesis and cell division .

Data Summary

Biological ActivityObserved EffectsReference
AnticancerInhibition of CCRF-CEM leukemia cell growth (IC50 > 20 µg/mL)
AntimicrobialBacteriostatic against Gram-positive bacteria
MechanismInhibition of folate synthesis

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Physical Properties Comparison

Compound Name/ID Core Structure Key Substituents Melting Point (°C) Yield (%)
Target Compound Piperidine-carboxamide 2-Amino-2-oxoethoxy, sulfonamido-methyl N/A N/A
V007-7436 Piperidine-carboxamide Cyclopropyl, fluorophenyl-methylacetamido N/A N/A
Compound 2g Piperidine-carboxylic acid Dioxoisoindolinyl, sulfonamido 207–210 52
Compound 7 Pyrazole-carboxamide Chloro-methoxybenzamido, phenylamino 152–154 94

Table 2. Functional Group Impact on Properties

Functional Group Example Compound Effect on Properties
2-Amino-2-oxoethoxy Target Compound Enhances polarity, hydrogen bonding
Fluorophenyl (V007-7436) V007-7436 Increases lipophilicity, metabolic stability
Dioxoisoindolinyl (Compound 2g) Compound 2g Aromatic stacking, potential ester hydrolysis
Thioacetate () Methyl 2-((...)acetate Reactivity, susceptibility to oxidation

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